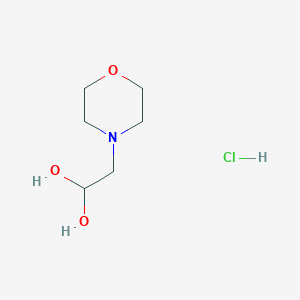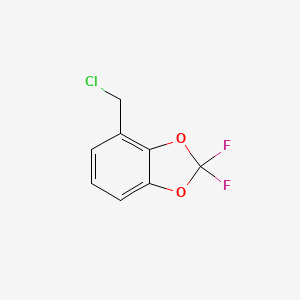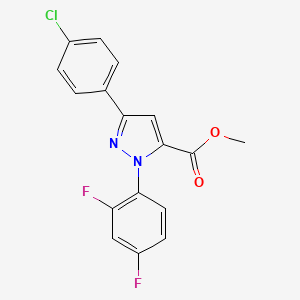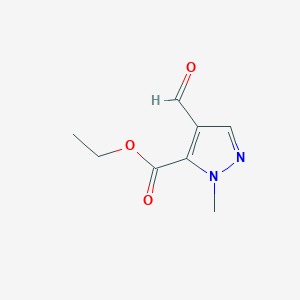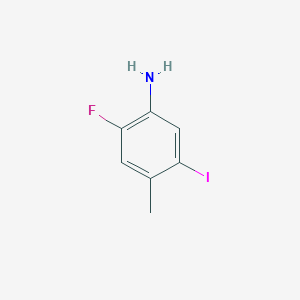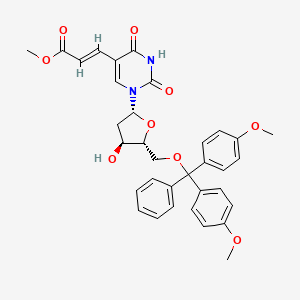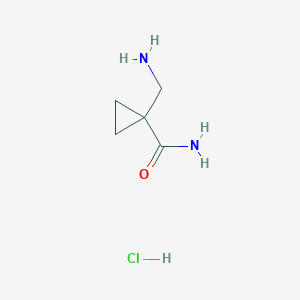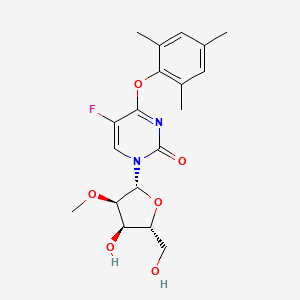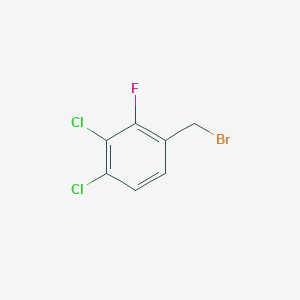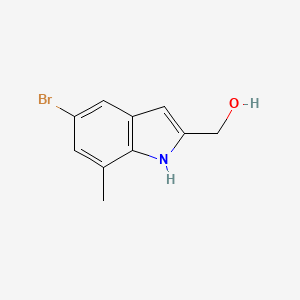
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Induction in Chemical Synthesis
- The study by Tsirk, Gronowitz, & Hörnfeldt (1998) explores the use of related brominated indole compounds in asymmetric induction during chemical synthesis. They focus on the formation of diastereomers using L-prolinol, demonstrating the potential of such compounds in stereoselective chemical reactions (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Exploration in Marine Natural Products
- Research by Segraves & Crews (2005) investigates brominated tryptophan derivatives from marine sponges, highlighting the discovery of new compounds with potential biological activities. This research underscores the importance of such compounds in marine natural product chemistry (Segraves & Crews, 2005).
Photo-oxygenation Studies
- Kametani, Ohsawa, Ihara, & Fukumoto (1978) conducted a study on the photo-oxygenation of similar compounds, which is essential for understanding the chemical behavior and reactivity of brominated indoles under certain conditions (Kametani et al., 1978).
Ring-methylation Techniques
- Kishida et al. (2010) discuss ring-methylation of indoles using supercritical methanol, a process that can be pivotal for modifying compounds like (5-Bromo-7-methyl-1H-indol-2-yl)methanol for specific applications (Kishida et al., 2010).
Application in Antimicrobial and Antiinflammatory Activities
- Narayana et al. (2009) explore the synthesis and potential antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from compounds structurally similar to this compound (Narayana et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, such as (5-bromo-7-methyl-1h-indol-2-yl)methanol, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
(5-Bromo-7-methyl-1H-indol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can alter the expression of genes involved in various cellular functions, thereby impacting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation. For example, this compound may be transported into cells via active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its appropriate subcellular locations. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
Properties
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
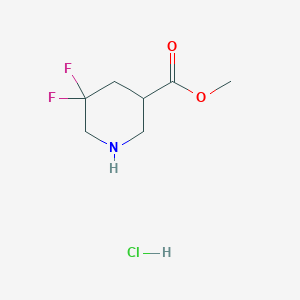
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
